3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide
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Overview
Description
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide typically involves the formation of the oxadiazole ring followed by the attachment of the methoxyphenyl and nitrophenyl groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The methoxyphenyl and nitrophenyl groups are then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 3-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide.
Reduction: Formation of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with nucleic acids and proteins, potentially inhibiting their function. The methoxy and nitro groups can further modulate the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: Similar structure but lacks the nitrophenyl group.
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide: Similar structure but with a different oxadiazole ring position.
Uniqueness
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the oxadiazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-15-4-2-3-12(11-15)18-20-17(27-21-18)10-9-16(23)19-13-5-7-14(8-6-13)22(24)25/h2-8,11H,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZOJPKCXOFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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